2-(Butylamino)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

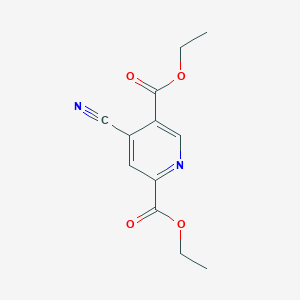

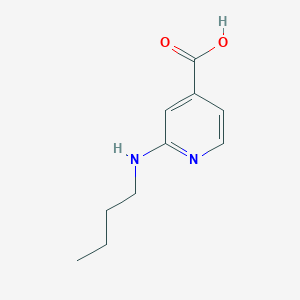

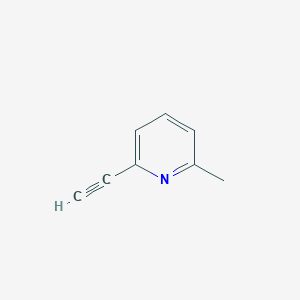

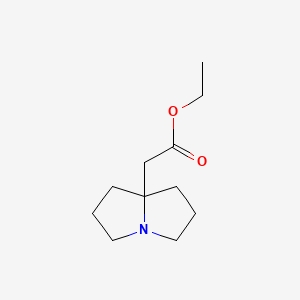

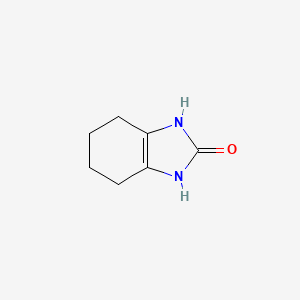

“2-(Butylamino)isonicotinic acid” is a compound that can be understood as a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The “2-(Butylamino)” part suggests the presence of a butylamino group at the 2nd position of the isonicotinic acid.

Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It would have the core structure of isonicotinic acid, which is a pyridine ring with a carboxylic acid substituent at the 4-position . Additionally, it would have a butylamino group attached at the 2nd position.Scientific Research Applications

Biochemical Interactions and Genetic Implications

Isonicotinic acid hydrazide, a compound related to 2-(Butylamino)isonicotinic acid, has been investigated for its effects on the photorespiratory pathway, particularly in inhibiting the conversion of glycine to serine and CO2. This selective inhibition has been utilized to obtain resistant tobacco callus cells, demonstrating the compound's potential in genetic manipulation and plant biochemistry (Zelitch & Berlyn, 1982).

Pharmacological Research and Drug Synthesis

Derivatives of isonicotinic acid have been synthesized and evaluated for their pharmacological activities, including antimicrobial and antituberculous properties. These studies underscore the relevance of isonicotinic acid derivatives in drug development and therapeutic interventions, potentially leading to new treatments for infectious diseases (Winterstein et al., 1956).

Luminescence and Material Science Applications

Research on isonicotinic acid complexes has delved into their luminescence properties, contributing to the development of fluorescence probing tools and the construction of metal-organic coordination networks. These findings highlight the application of isonicotinic acid derivatives in material science, particularly in the synthesis of compounds with specific optical properties (Yuan & Liu, 2005).

Chemical Extraction and Optimization

Isonicotinic acid has also been the focus of studies aimed at optimizing chemical extraction processes, illustrating its importance in pharmaceutical and biochemical research. Through modeling and optimization, researchers have sought to recover isonicotinic acid efficiently from various mediums, furthering the understanding of its chemical properties and applications in industrial processes (Kumari et al., 2018).

Safety and Hazards

While specific safety and hazard data for “2-(Butylamino)isonicotinic acid” is not available, it’s important to handle all chemical substances with care. For instance, 2-Aminoisonicotinic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that isonicotinic acid derivatives, such as isoniazid, primarily target the mycolic acid synthesis pathway in mycobacterium tuberculosis

Mode of Action

It is suggested that isonicotinic acid derivatives may act as prodrugs, being cleaved into isonicotinic acid, which is the bioactive form . The exact interaction of 2-(Butylamino)isonicotinic acid with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isonicotinic acid derivatives are known to interfere with the synthesis of mycolic acids, crucial components of the cell wall of mycobacterium tuberculosis

Pharmacokinetics

Isoniazid, a derivative of isonicotinic acid, is known to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . The impact of these properties on the bioavailability of this compound needs further investigation.

Result of Action

Isonicotinic acid derivatives are known to inhibit the synthesis of mycolic acids, leading to a weakened cell wall and eventual cell death in mycobacterium tuberculosis

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of similar compounds

properties

IUPAC Name |

2-(butylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXMMXRSXRTAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542336 |

Source

|

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77314-78-4 |

Source

|

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dichlorothieno[2,3-b]pyridine](/img/structure/B1317596.png)